![molecular formula C18H24ClN3O5S B5047674 1-[3-Chloro-4-(1-methylsulfonylpiperidin-4-yl)oxybenzoyl]-1,4-diazepan-5-one](/img/structure/B5047674.png)
1-[3-Chloro-4-(1-methylsulfonylpiperidin-4-yl)oxybenzoyl]-1,4-diazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Chloro-4-(1-methylsulfonylpiperidin-4-yl)oxybenzoyl]-1,4-diazepan-5-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a diazepane ring, a chlorinated benzoyl group, and a methylsulfonyl-substituted piperidine moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-[3-Chloro-4-(1-methylsulfonylpiperidin-4-yl)oxybenzoyl]-1,4-diazepan-5-one typically involves multiple steps, including the formation of the diazepane ring and the introduction of the chlorinated benzoyl and methylsulfonylpiperidine groups. Common synthetic routes may involve:
Step 1: Formation of the diazepane ring through cyclization reactions.
Step 2: Introduction of the chlorinated benzoyl group via Friedel-Crafts acylation.
Step 3: Attachment of the methylsulfonylpiperidine moiety through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Análisis De Reacciones Químicas
1-[3-Chloro-4-(1-methylsulfonylpiperidin-4-yl)oxybenzoyl]-1,4-diazepan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated benzoyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to each reaction type.
Aplicaciones Científicas De Investigación
1-[3-Chloro-4-(1-methylsulfonylpiperidin-4-yl)oxybenzoyl]-1,4-diazepan-5-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[3-Chloro-4-(1-methylsulfonylpiperidin-4-yl)oxybenzoyl]-1,4-diazepan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
1-[3-Chloro-4-(1-methylsulfonylpiperidin-4-yl)oxybenzoyl]-1,4-diazepan-5-one can be compared with other similar compounds, such as:
This compound analogs: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Other diazepane derivatives: Compounds with different substituents on the diazepane ring can provide insights into the structure-activity relationships and help identify unique features of this compound.
Propiedades
IUPAC Name |
1-[3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxybenzoyl]-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O5S/c1-28(25,26)22-9-4-14(5-10-22)27-16-3-2-13(12-15(16)19)18(24)21-8-6-17(23)20-7-11-21/h2-3,12,14H,4-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILBMRRWIFOWIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)OC2=C(C=C(C=C2)C(=O)N3CCC(=O)NCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-methylphenyl)-2-[(5-oxo-1,2-dihydropyrazol-3-yl)methylsulfanyl]acetamide](/img/structure/B5047591.png)
![N,N'-(9H-fluorene-9,9-diyldi-4,1-phenylene)bis[2-(2-thienyl)acetamide]](/img/structure/B5047602.png)
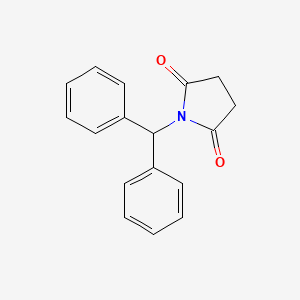
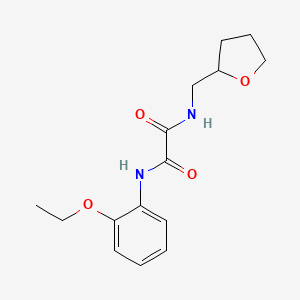
![({1-[1'-(4-fluorophenyl)-1,4'-bipiperidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)methylamine bis(trifluoroacetate)](/img/structure/B5047627.png)
![N-{[1-(3-acetylbenzyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B5047639.png)
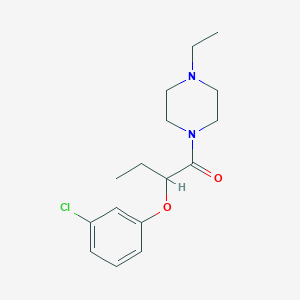
![3-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5047648.png)
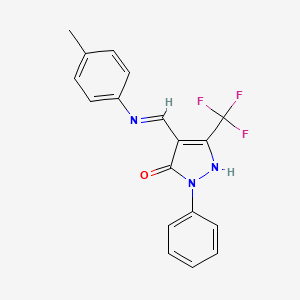
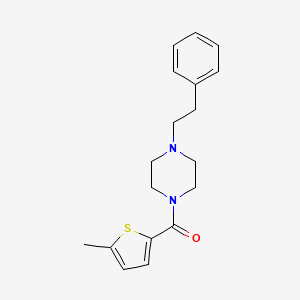
![2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B5047665.png)

![2-(2,3-dihydro-1H-inden-5-yloxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B5047680.png)

